Enhanced PARP1/2 Biochemical Potency of Pamiparib Relative to Olaparib
In head-to-head biochemical assays, pamiparib demonstrates superior potency against PARP1 and PARP2 enzymes compared to olaparib, a first-generation PARP inhibitor. This difference in catalytic inhibition may contribute to its robust cellular activity [1].
| Evidence Dimension | Biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | PARP1 IC50 = 1.3 nM; PARP2 IC50 = 0.9 nM |
| Comparator Or Baseline | Olaparib (PARP1 IC50 = 5 nM; PARP2 IC50 = 1 nM) |
| Quantified Difference | Pamiparib is approximately 3.8-fold more potent against PARP1 and equipotent against PARP2. |
| Conditions | Biochemical enzymatic assay using purified PARP1 and PARP2 proteins. |
Why This Matters
Higher potency may enable effective target engagement at lower systemic exposures, potentially improving the therapeutic window in sensitive models.
- [1] Wang H, Ren B, Liu Y, et al. Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development. J Med Chem. 2020;63(24):15541-15563. View Source
